地塞米松异烟酸酯

描述

Synthesis Analysis

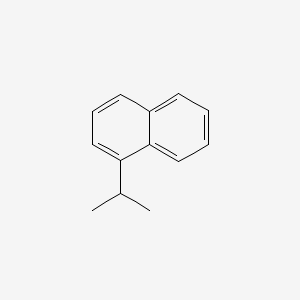

The synthesis of dexamethasone isonicotinate involves multiple steps, starting from basic steroidal frameworks. Dexamethasone itself is synthesized through a series of chemical reactions involving the addition of specific functional groups to the steroid nucleus. The addition of the isonicotinate group to dexamethasone to form dexamethasone isonicotinate is a key step, which likely involves esterification reactions. For instance, Crowe et al. (1983) describe a complex synthesis process for dexamethasone, which could be adapted for dexamethasone isonicotinate by incorporating isonicotinic acid or its derivatives in the reaction scheme (Crowe et al., 1983).

科学研究应用

抗炎和抗过敏特性

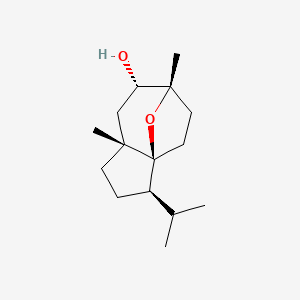

地塞米松异烟酸酯是一种抗炎和抗过敏的糖皮质激素。 它可以口服、吸入、局部和肠外给药 {svg_1}。它的主要用途在于管理炎症性疾病,如哮喘、过敏反应和自身免疫性疾病。

局部药物递送

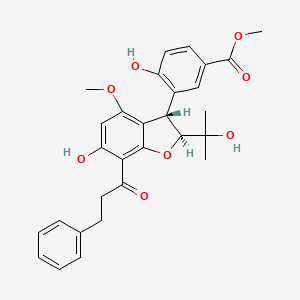

眼部应用: 地塞米松异烟酸酯可以在眼部局部给药。通过这样做,它将正确的剂量直接输送到发炎的眼组织,从而最大限度地减少全身副作用。 这种方法特别适用于治疗葡萄膜炎和黄斑水肿等疾病 {svg_2}.

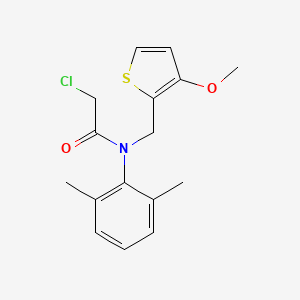

关节内注射: 地塞米松异烟酸酯的关节内注射对关节炎症有效。它们提供有针对性的缓解,同时降低了全身副作用的风险。 但是,必须考虑关节感染等并发症 {svg_3}.

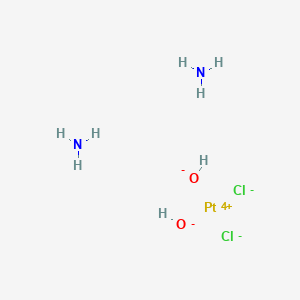

玻璃体内注射: 地塞米松异烟酸酯的玻璃体内注射对治疗视网膜炎症有益。 它允许药物在眼内持续释放,提高患者依从性并最大限度地减少并发症 {svg_4}.

缓释递送系统

地塞米松异烟酸酯可以掺入缓释递送系统中。这些系统控制药物释放,增加在目标部位的停留时间,并减少剂量频率。 这些系统对慢性病,包括炎症性关节疾病和眼部疾病很有价值 {svg_5}.

基因递送系统

含地塞米松异烟酸酯的聚合物缀合物已被探索作为基因递送载体。 这些系统增强了转染活性,使DEX可以作为将基因递送到细胞核的载体 {svg_6}.

总之,地塞米松异烟酸酯提供多种应用,从局部抗炎治疗到基因递送系统。 它独特的特性使其成为各种器官靶向治疗的有希望的候选药物 {svg_7}。如果您需要更多详细信息或其他应用,请随时提问!

作用机制

Target of Action

Dexamethasone isonicotinate is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a potent anti-inflammatory agent .

Mode of Action

Upon binding to the glucocorticoid receptor, dexamethasone isonicotinate triggers a series of events leading to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . This results in a reduction of inflammation and immune response .

Biochemical Pathways

Dexamethasone isonicotinate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also upregulates CTLA-4, a protein receptor that downregulates immune responses .

Pharmacokinetics

It is known that dexamethasone, a similar compound, is metabolized by cyp3a4 enzymes in the liver . Dexamethasone also exhibits time-dependent pharmacokinetics, with its activity being induced when persistently administered, resulting in auto-induction .

Result of Action

The action of dexamethasone isonicotinate leads to a decrease in inflammation and immune response. It inhibits the proliferation and differentiation of naïve T cells by attenuating the CD28 co-stimulatory pathway . It also reduces the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells, which leads to a decrease in calcium influx and interferon-gamma production .

Action Environment

The action of dexamethasone isonicotinate can be influenced by environmental factors. For instance, the presence of other drugs can affect its serum concentration . Additionally, the compound’s anti-inflammatory and anti-allergic actions may cause salt and water retention , which could be influenced by the patient’s diet and hydration status.

属性

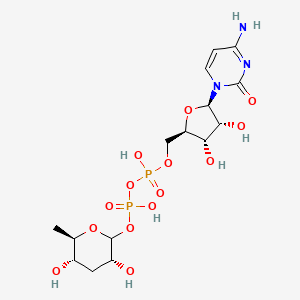

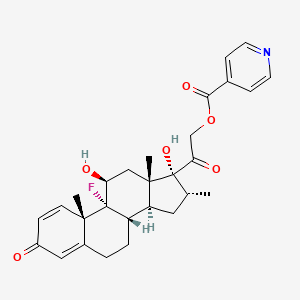

IUPAC Name |

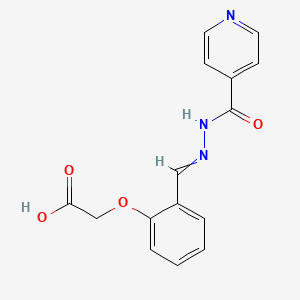

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTXJHAJMDGOFI-NJLPOHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

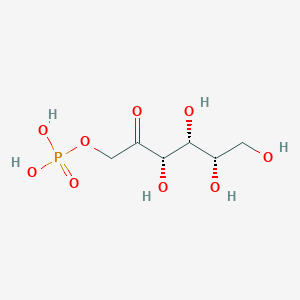

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057690 | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2265-64-7 | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone isonicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?

A1: While the provided research focuses on the clinical applications of dexamethasone isonicotinate, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.

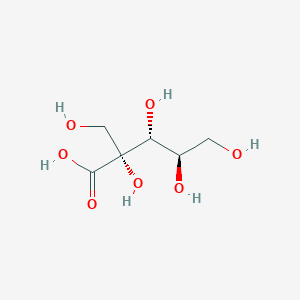

Q2: What is the molecular formula and weight of dexamethasone isonicotinate?

A2: While the provided research does not explicitly state the molecular formula and weight of dexamethasone isonicotinate, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.

Q3: Does dexamethasone isonicotinate possess any known catalytic properties?

A3: Dexamethasone isonicotinate is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.

Q4: Have there been any computational studies on dexamethasone isonicotinate?

A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for dexamethasone isonicotinate.

Q5: How do structural modifications of dexamethasone isonicotinate affect its activity?

A5: The research does not offer specific insights into the SAR of dexamethasone isonicotinate or how structural modifications impact its activity, potency, or selectivity.

Q6: What are the SHE regulations surrounding dexamethasone isonicotinate?

A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.

Q7: What is known about the absorption, distribution, metabolism, and excretion of dexamethasone isonicotinate?

A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of dexamethasone isonicotinate.

Q8: What in vivo models have been used to study dexamethasone isonicotinate's effects on asthma?

A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.

Q9: Are there known cases of resistance to dexamethasone isonicotinate?

A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.

Q10: What are the potential long-term effects of dexamethasone isonicotinate use?

A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with dexamethasone isonicotinate use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。